



An In-depth Technical Guide to 2-Methyl-1,2,3,4tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-Methyl-1,2,3,4tetrahydroisoquinoline

Cat. No.:

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This technical guide provides a comprehensive overview of **2-Methyl-1,2,3,4-tetrahydroisoquinoline**, including its chemical identity, physicochemical properties, synthesis protocols, and known biological activities of its structural class. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

IUPAC Name and Chemical Structure

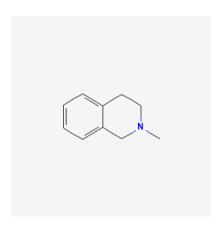
The compound with the common name **2-Methyl-1,2,3,4-tetrahydroisoquinoline** is systematically named according to IUPAC nomenclature.

Preferred IUPAC Name: 2-methyl-1,2,3,4-tetrahydroisoquinoline[1]

Other Names: 2-methyl-3,4-dihydro-1H-isoquinoline, N-Methyl-1,2,3,4-tetrahydroisoquinoline[1] [2]

Chemical Structure:





(Image Source: PubChem CID 15362)

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize key quantitative data for **2-Methyl-1,2,3,4-tetrahydroisoquinoline**.

Table 1: Physicochemical Properties

Property	Value	Source	
Molecular Formula	C10H13N	PubChem[1]	
Molecular Weight	147.22 g/mol	PubChem[1]	
CAS Number	1612-65-3	PubChem[1]	
Appearance	Colorless oil	Wikipedia	
Boiling Point	Not available	Chemical Synthesis Database[3]	
Melting Point	Not available	Chemical Synthesis Database[3]	
Density	Not available	Chemical Synthesis Database[3]	

Table 2: Spectroscopic Data



Data Type	Key Signals	Source	
Mass Spectrometry (EI)	m/z fragments: 131 (base peak), 90.9	Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4- tetrahydroisoquinoline (1- MeTIQ)[4]	
¹³ C NMR	Data reported in J. Org. Chem. 41, 1498(1976)	PubChem[1]	

Biological Activity of Tetrahydroisoquinoline Derivatives

While specific quantitative biological data for **2-Methyl-1,2,3,4-tetrahydroisoquinoline** is limited in the provided search results, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established pharmacophore present in numerous biologically active compounds.[5][6][7] Derivatives of this core structure have demonstrated a wide range of activities.[8]

Table 3: Biological Activities of Representative THIQ Derivatives



Derivative Class	Target/Activity	Quantitative Data Example	Source
1-Methyl-THIQ Analogs	Neuroprotective, Antidepressant	-	1-Methyl-1,2,3,4- Tetrahydroisoquinoline , an Endogenous Amine with Unexpected Mechanism of Action[9]
THIQ-3-Carboxylic Acids	Bcl-2/Mcl-1 Inhibition (Anticancer)	Lead compound K _i = 5.2 μM (against Bcl-2)	Discovery and development of 1,2,3,4- tetrahydroisoquinoline -3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors[10]
1,1-Dialkyl-THIQs	Dopamine D₂ Receptor Blocking	-	Synthesis and Contractile Activity of Substituted 1,2,3,4- Tetrahydroisoquinoline s[11]
Various Substituted THIQs	Anticonvulsant, Antibacterial	-	Biological Activities of Tetrahydroisoquinoline s Derivatives[7]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of the tetrahydroisoquinoline core and a common assay for evaluating cytotoxicity.

General Synthesis of N-Methyl-Tetrahydroisoquinolines via Bischler-Napieralski Reaction



The Bischler-Napieralski reaction is a classical method for synthesizing 3,4-dihydroisoquinolines, which can then be reduced and N-alkylated to yield the target structure.

[5]

Step 1: N-Acylation of β-Phenylethylamine

- Dissolve β-phenylethylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene.
- Add a base, for example, triethylamine (1.2 eq), and cool the mixture to 0 °C in an ice bath.
- Slowly add an acylating agent, such as acetyl chloride (1.1 eg), dropwise to the solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acyl derivative.

Step 2: Cyclization to 3,4-Dihydroisoquinoline

- Dissolve the N-acyl product from Step 1 in a solvent like acetonitrile or toluene.
- Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (2.0-3.0 eq).[5]
- Reflux the mixture for 2-6 hours until the starting material is consumed (monitor by TLC).
- Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
- Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10 and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the crude 3,4-dihydroisoquinoline.



Step 3: Reduction to Tetrahydroisoquinoline

- Dissolve the crude 3,4-dihydroisoquinoline from Step 2 in methanol.
- Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise.
- Stir the reaction at room temperature for 1-3 hours.
- Remove the methanol under reduced pressure, add water, and extract with DCM.
- Dry the combined organic layers and concentrate to yield the tetrahydroisoguinoline core.

Step 4: N-Methylation

- Dissolve the tetrahydroisoquinoline from Step 3 (1.0 eq) in a solvent like methanol or acetonitrile.
- Add formaldehyde (37% aqueous solution, 1.5 eq) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq).
- Stir the reaction at room temperature overnight.
- Quench the reaction, remove the solvent, and perform an aqueous work-up followed by extraction.
- Purify the crude product by column chromatography on silica gel to obtain 2-Methyl-1,2,3,4-tetrahydroisoquinoline.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of chemical compounds.

- Cell Plating: Seed cancer cells (e.g., Jurkat cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]
- Compound Treatment: Prepare serial dilutions of the test compound (e.g., a THIQ derivative)
 in cell culture medium. Remove the old medium from the wells and add 100 μL of the



compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified 5% CO₂ atmosphere.
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.

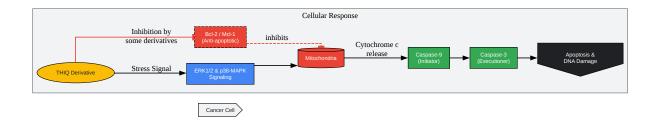
Visualization of Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Apoptotic Signaling Pathway of THIQ Derivatives

Certain tetrahydroisoquinoline derivatives have been shown to induce apoptosis in human cells through the activation of MAPK signaling pathways.[12]





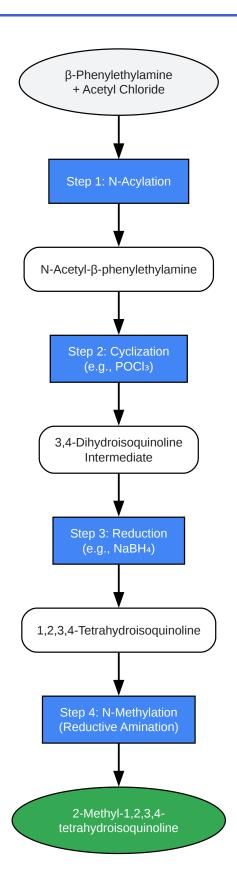
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Caption: Apoptotic pathway induced by select THIQ derivatives.

Experimental Workflow: Bischler-Napieralski Synthesis

This diagram illustrates the key stages in the synthesis of the **2-methyl-1,2,3,4-tetrahydroisoquinoline** core.





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Caption: General workflow for the synthesis of 2-Methyl-THIQ.



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References

- 1. 2-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 15362 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methyl-1,2,3,4-tetrahydroisoquinoline [webbook.nist.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. jsbms.jp [jsbms.jp]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs biological activities and SAR studies PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. researchgate.net [researchgate.net]
- 9. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyl-1,2,3,4-tetrahydroisoquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154532#2-methyl-1-2-3-4-tetrahydroisoquinoline-iupac-name-and-structure]

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